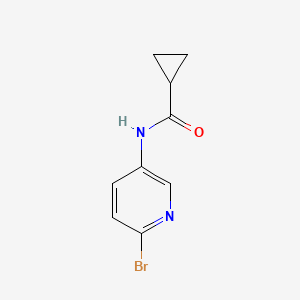
4,4-Dimethoxycyclohexanol
Overview
Description
4,4-Dimethoxycyclohexanol is a cyclic organic compound that is used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in scientific research.
Scientific Research Applications
Photochemical Properties
- Photochemistry of Dialkoxy Cyclohexadienones: Research shows that 4,4-dimethoxy-2,5-cyclohexadienone, which is closely related to 4,4-dimethoxycyclohexanol, undergoes photochemical reactions leading to various products through rearrangements and hydrogen shifts. This study contributes to the understanding of the photochemistry of related compounds (Margaretha, 1976).
Chemical Synthesis and Reactions
- Sulfur Ylide Promoted Aldol/Epoxidation: A reaction involving cyclohexanone derivatives demonstrates the formation of products with new stereocenters, highlighting the utility of these compounds in complex organic syntheses (Hansen et al., 2006).
- Asymmetric Baeyer-Villiger Oxidations: The use of engineered E. coli for the oxidation of cyclohexanones, including 4,4-disubstituted variants, shows the potential of biocatalysis in creating chiral building blocks (Mihovilovic et al., 2001).
- Favorskii Rearrangement: The Favorskii rearrangement of related compounds, leading to the formation of new nucleophilic structures, demonstrates the versatility of these compounds in synthetic organic chemistry (Matzinger & Eugster, 1979).
Material Science and Polymer Chemistry
- Polymerization Studies: Dicyclohexylmethylmethane-4,4'-diisocyanate, a related compound, shows its utility in polymer science, particularly in understanding the kinetics of polymerization reactions (Wang, 2013).
- Liquid Crystalline Polymers: Research on polymers based on cyclohexanone moieties, including 4-methyl derivatives, highlights their applications in creating thermotropic liquid crystalline materials (Aly et al., 2013).
properties
IUPAC Name |
4,4-dimethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHSFHWUXQOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



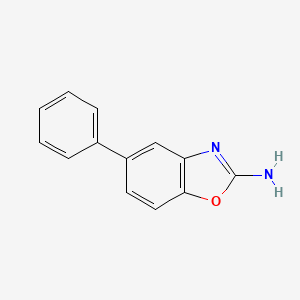
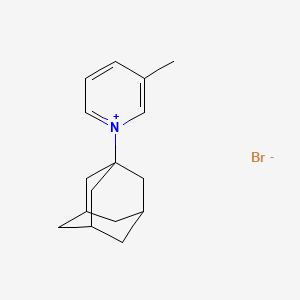
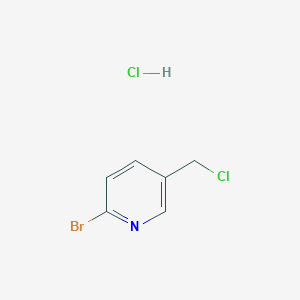
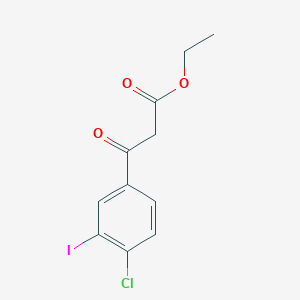

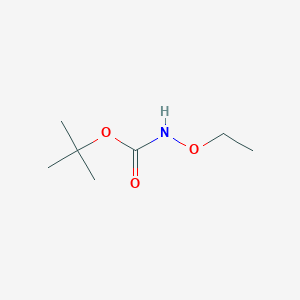


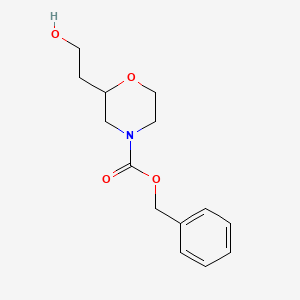


![2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3082558.png)

